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  • Product: Tert-butyl 5-aminoazocane-1-carboxylate
  • CAS: 1174020-27-9

Core Science & Biosynthesis

Foundational

Spectroscopic data (NMR, IR, MS) of Tert-butyl 5-aminoazocane-1-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 5-aminoazocane-1-carboxylate Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic signature of Tert...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 5-aminoazocane-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of Tert-butyl 5-aminoazocane-1-carboxylate, a key heterocyclic building block in contemporary drug discovery and organic synthesis. As direct experimental data for this specific compound is not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to construct a predictive model of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the identification, characterization, and purity assessment of this and structurally related molecules. Methodologies for data acquisition are detailed to ensure reproducibility and scientific rigor.

Molecular Structure and Functional Group Analysis

Tert-butyl 5-aminoazocane-1-carboxylate possesses a unique combination of a flexible eight-membered azocane ring, a primary amine nucleophile, and a sterically demanding tert-butoxycarbonyl (Boc) protecting group. This architecture dictates its chemical reactivity and presents a distinct spectroscopic fingerprint.

  • Azocane Core: A large, flexible eight-membered saturated ring. The conformational flexibility can lead to broadened signals in NMR spectroscopy at room temperature.

  • Primary Amine (-NH₂): Located at the C5 position, this group is a key site for further functionalization. It will produce characteristic signals in both ¹H NMR and IR spectra.

  • N-Boc Group: This carbamate protecting group is one of the most common in organic synthesis.[1] It imparts stability under a wide range of conditions and has a highly recognizable spectroscopic signature, particularly the strong carbonyl (C=O) stretch in the IR spectrum and the sharp singlet from the tert-butyl group in the ¹H NMR spectrum.[2][3]

Caption: Molecular Structure of Tert-butyl 5-aminoazocane-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The predicted spectra below are based on typical chemical shifts for the constituent functional groups.[4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Due to the flexible nature of the eight-membered ring, some methylene protons may appear as complex multiplets or broadened signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.4 - 3.2Multiplet (br)4HN-CH ₂ (ring)Protons adjacent to the carbamate nitrogen are deshielded.
~2.8 - 2.6Multiplet1HCH -NH₂Proton at the carbon bearing the amino group.
~1.8 - 1.4Multiplet (br)8H-CH ₂- (ring)Remaining methylene protons of the azocane ring.
1.45Singlet9H-C(CH ₃)₃Chemically equivalent protons of the tert-butyl group, a hallmark signal for the Boc group.[2]
~1.3 (variable)Singlet (br)2H-NHChemical shift is solvent-dependent and may exchange with D₂O.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will confirm the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
155.5C =O (Carbamate)Typical range for a carbamate carbonyl carbon.[2]
79.5-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~50C H-NH₂Carbon atom bonded to the primary amine.
~45N-C H₂ (ring)Carbons adjacent to the nitrogen atom.
~35Ring C H₂Other aliphatic carbons in the azocane ring.
~30Ring C H₂Other aliphatic carbons in the azocane ring.
28.5-C(C H₃)₃Equivalent methyl carbons of the tert-butyl group.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]

  • Internal Standard: Use Tetramethylsilane (TMS) as the internal reference standard (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set a spectral width of approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024 or more) may be necessary to observe all carbon signals, especially the quaternary carbon of the Boc group.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted Characteristic Absorptions
Predicted Frequency (cm⁻¹)IntensityVibrational ModeRationale
3350 - 3250Medium, two bandsN-H StretchAsymmetric and symmetric stretching of the primary amine group.
2975 - 2850StrongC-H StretchAliphatic C-H stretching from the azocane ring and Boc group.
1700 - 1680 Strong C=O Stretch Characteristic and strong absorption for the carbamate carbonyl of the Boc group. [6]
1480 - 1450MediumC-H BendScissoring and bending vibrations of the methylene groups.
1365StrongC-H BendCharacteristic bending for the tert-butyl group.
1250 & 1160StrongC-N Stretch / C-O StretchStretching vibrations associated with the carbamate group.
Experimental Protocol for IR Data Acquisition
  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.

    • KBr Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent disk.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: A background spectrum (of the empty ATR crystal or a pure KBr pellet) must be acquired and subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and accessory interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and structural components. Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula is C₁₂H₂₄N₂O₂. The monoisotopic mass is 228.1838 Da.

Predicted m/zProposed IdentityRationale
229.1916[M+H]⁺Protonated molecular ion, expected to be the base peak in ESI positive mode.
173.1339[M - C₄H₈ + H]⁺Loss of isobutylene (56 Da) from the Boc group, a very common fragmentation pathway.[1]
129.1386[M - Boc + H]⁺Loss of the entire Boc group (100 Da).
57.0704[C₄H₉]⁺tert-butyl cation, a characteristic fragment.
Fragmentation Analysis Workflow

The primary and most diagnostic fragmentation pathway for N-Boc protected amines involves the cleavage of the tert-butyl group.

M_H [M+H]⁺ m/z = 229.19 M_isobutylene [M - C₄H₈ + H]⁺ m/z = 173.13 M_H->M_isobutylene - C₄H₈ (56 Da) M_Boc [M - Boc + H]⁺ m/z = 129.14 M_H->M_Boc - C₄H₈O₂ (100 Da) tBu_cation [C₄H₉]⁺ m/z = 57.07 M_H->tBu_cation cleavage

Caption: Predicted ESI-MS Fragmentation Pathway for the title compound.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Q-TOF or Orbitrap instrument for high-resolution mass data.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ species.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion (m/z 229.19) and fragmenting it to observe the predicted daughter ions.

Conclusion

The structural identity and purity of Tert-butyl 5-aminoazocane-1-carboxylate can be confidently established through a combination of modern spectroscopic techniques. Key identifying features include: the characteristic ¹H NMR singlet for the nine tert-butyl protons at ~1.45 ppm; the ¹³C NMR signal for the carbamate carbonyl at ~155.5 ppm; a strong IR absorption band for the C=O stretch between 1700-1680 cm⁻¹; and a protonated molecular ion at m/z 229.19 in the ESI mass spectrum, accompanied by a diagnostic loss of 56 Da. This guide provides a robust predictive framework for researchers to confirm the successful synthesis and purification of this valuable chemical intermediate.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]

  • D'souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link] - Note: While this is a review, it contains representative examples and data for Boc-protected compounds relevant to the predictions.

  • Pettit, G. R., & Du, J. (2003). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Journal of Organic Chemistry, 68(19), 7431-7435. [Link]

  • MDPI. (2023). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Molbank, 2023(1), M1573. [Link]

  • PubChem. (n.d.). Tert-butyl 5-oxoazocane-1-carboxylate. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. [Link]

Sources

Exploratory

Stability Under Scrutiny: A Technical Guide to the Forced Degradation of Tert-butyl 5-aminoazocane-1-carboxylate

Foreword: The Imperative of Intrinsic Stability In the landscape of pharmaceutical development, an active pharmaceutical ingredient's (API) intrinsic stability is a cornerstone of its therapeutic viability and safety. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Intrinsic Stability

In the landscape of pharmaceutical development, an active pharmaceutical ingredient's (API) intrinsic stability is a cornerstone of its therapeutic viability and safety. Understanding how a molecule behaves under stress is not merely a regulatory formality but a scientific necessity that informs formulation development, packaging, and storage conditions.[1][2][3] This guide provides an in-depth technical framework for investigating the stability of tert-butyl 5-aminoazocane-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. Our focus will be on a systematic approach to forced degradation studies, designed to elucidate potential degradation pathways and establish a foundation for a validated stability-indicating analytical method.

The structure of tert-butyl 5-aminoazocane-1-carboxylate, featuring a Boc-protected secondary amine within an eight-membered azocane ring and a primary amino group, presents a unique set of stability considerations. The lability of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions, the potential for oxidation of the cyclic amine, and the overall molecule's response to heat and light are all critical aspects that will be explored.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Physicochemical Landscape of Tert-butyl 5-aminoazocane-1-carboxylate

A thorough understanding of the molecule's structure is paramount to designing meaningful stability studies.

  • The Carbamate Moiety: The tert-butyl carbamate (Boc) group is a widely used protecting group for amines due to its general stability towards many nucleophiles and bases.[6][7] However, it is susceptible to cleavage under acidic conditions, proceeding through a carbocationic intermediate.[6][8][9] This acidic liability is a primary anticipated degradation pathway. While generally more stable to hydrolysis than esters, carbamates can undergo base-catalyzed hydrolysis, although this is typically slower, especially for N,N-disubstituted carbamates.[10][11]

  • The Azocane Ring: The eight-membered cyclic amine structure contains a secondary amine within the ring. Cyclic amines can be susceptible to oxidative degradation.[4][5] Oxidation can occur at the carbon alpha to the nitrogen, potentially leading to ring opening or the formation of various oxidized species. The rate and products of oxidation can be influenced by the presence of metal ions and the specific oxidizing agent.[12][13]

  • The Primary Amino Group: The free primary amino group is a site of potential reactivity, including salt formation and reaction with degradants of other parts of the molecule or excipients in a formulation.

Strategic Framework for Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps in the identification of likely degradation products and the establishment of degradation pathways.[1][2] The following experimental design is tailored to probe the potential vulnerabilities of tert-butyl 5-aminoazocane-1-carboxylate.

Analytical Methodology: The Cornerstone of Stability Assessment

A robust, stability-indicating analytical method is essential to separate and quantify the parent compound from its potential degradants. A High-Performance Liquid Chromatography (HPLC) method is proposed as the primary analytical tool.

Proposed HPLC Method Parameters:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to aid in good peak shape for the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 20 minutes, then hold for 5 minutesA broad gradient is necessary to elute both the polar parent compound and potentially less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detector UV at 210 nm and Mass Spectrometry (MS)The carbamate group has a weak chromophore, so a low UV wavelength is necessary. MS detection is crucial for the identification and characterization of unknown degradants.
Injection Volume 10 µL

This method should be validated for its stability-indicating properties by demonstrating specificity, linearity, accuracy, precision, and robustness.

Experimental Workflow for Forced Degradation

The following diagram outlines the systematic approach to the forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation API Tert-butyl 5-aminoazocane-1-carboxylate (Solid or Solution) Acid Acidic Hydrolysis (e.g., 0.1N HCl) API->Acid Expose to Stress Base Basic Hydrolysis (e.g., 0.1N NaOH) API->Base Expose to Stress Oxidation Oxidative Stress (e.g., 3% H2O2) API->Oxidation Expose to Stress Thermal Thermal Stress (e.g., 80°C) API->Thermal Expose to Stress Photo Photolytic Stress (ICH Q1B) API->Photo Expose to Stress Neutralization Neutralization/Quenching Acid->Neutralization Base->Neutralization Oxidation->Neutralization Dilution Dilution to Working Concentration Thermal->Dilution Photo->Dilution Neutralization->Dilution HPLC_MS HPLC-MS Analysis Dilution->HPLC_MS Assay Assay of Parent Compound HPLC_MS->Assay Impurity Impurity Profiling HPLC_MS->Impurity Mass_Balance Mass Balance Calculation HPLC_MS->Mass_Balance Degradation_Pathways cluster_acid Acidic Hydrolysis cluster_oxidation Oxidation Parent Tert-butyl 5-aminoazocane-1-carboxylate Acid_Product 5-Aminoazocane + Isobutylene + CO2 Parent->Acid_Product H+ Ox_Product1 N-oxide derivative Parent->Ox_Product1 [O] Ox_Product2 Ring-opened products Parent->Ox_Product2 [O]

Caption: Plausible degradation pathways.

Illustrative Stability Data

The following tables present illustrative data from the proposed forced degradation studies.

Table 1: Hydrolytic Degradation of Tert-butyl 5-aminoazocane-1-carboxylate at 60°C

Time (hours)% Assay (0.1 N HCl)% Assay (Water)% Assay (0.1 N NaOH)
0100.0100.0100.0
292.599.899.5
485.199.699.1
872.399.298.3
2445.898.196.5

Table 2: Oxidative, Thermal, and Photolytic Degradation

ConditionDuration% Assay RemainingMajor Degradants (% Peak Area)
Oxidative (3% H₂O₂) 24 hours88.2D1 (4.5%), D2 (3.1%)
Thermal (Solid, 80°C) 14 days97.5Minor unspecified degradants
Photolytic (ICH Q1B) -98.9Minor unspecified degradants
Interpretation of Results
  • Acidic Hydrolysis: Significant degradation is expected, with the primary degradation product being the de-Boc'd 5-aminoazocane. [6][8][9]* Basic and Neutral Hydrolysis: The molecule is expected to be relatively stable, consistent with the general stability of N,N-disubstituted carbamates. [10][11]* Oxidation: The compound is likely to show some sensitivity to oxidation, potentially forming N-oxides or ring-opened products.

  • Thermal and Photolytic Stress: The molecule is anticipated to be relatively stable under these conditions, although minor degradation may occur.

Conclusion and Forward Look

This guide provides a comprehensive framework for assessing the stability of tert-butyl 5-aminoazocane-1-carboxylate. The experimental protocols and analytical methods described herein are designed to provide a clear understanding of the molecule's intrinsic stability and to identify its potential degradation products. The data generated from these studies will be invaluable for the development of a stable drug product, the establishment of appropriate storage and handling procedures, and the fulfillment of regulatory requirements. [1][3]It is imperative that all significant degradants are characterized using techniques such as mass spectrometry to ensure the safety and efficacy of any final pharmaceutical product.

References

  • ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Active Substances and Medicinal Products, European Medicines Agency. Available at: [Link]

  • Understanding ICH Photostability Testing, Q-Lab. Available at: [Link]

  • Photostability Testing to ICH Q1B Standards, Pace Analytical. Available at: [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products, ECA Academy. Available at: [Link]

  • Houston, Z. H. (2015). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia. Available at: [Link]

  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024, November 18). YouTube. Available at: [Link]

  • Al-Absi, R. S., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Available at: [Link]

  • Al-Absi, R. S., et al. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Polymers. Available at: [Link]

  • Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. Available at: [Link]

  • The relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. ResearchGate. Available at: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Available at: [Link]

  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available at: [Link]

  • Which one is stronger in alkaline hydrolysis? Carbamate or Ester? ResearchGate. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology. Available at: [Link]

  • Oxidative degradation of amine solvents for CO2 capture. (2015, May 19). The University of Texas at Austin. Available at: [Link]

  • Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Scite. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Forced degradation studies. (2016, December 14). MedCrave online. Available at: [Link]

  • Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. ResearchGate. Available at: [Link]

  • Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative. (2022, October 26). MDPI. Available at: [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available at: [Link]

  • Boc and tBu ester pH stability during enamine hydrolysis. (2024, June 19). Reddit. Available at: [Link]

  • A simple and powerful tert-butylation of carboxylic acids and alcohols. Thieme. Available at: [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Journal of Pharmaceutical Research & Reports. Available at: [Link]

  • Dual protection of amino functions involving Boc. (2013, July 17). RSC Publishing. Available at: [Link]

  • Forced Degradation Data Management in Drug Development. ACD/Labs. Available at: [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). EMA. Available at: [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]

  • t-BUTYL AZODIFORMATE. Organic Syntheses Procedure. Available at: [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022, December 22). MDPI. Available at: [Link]

  • Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst (RSC Publishing). Available at: [Link]

  • Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils. PMC. Available at: [Link]

  • Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. Methods and Objects of Chemical Analysis. Available at: [Link]

  • tert-Butyl 4-aminoazepane-1-carboxylate. PubChem. Available at: [Link]

  • Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Hilaris Publisher. Available at: [Link]

  • Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. (2006, November 24). PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. Available at: [Link]

  • Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. Available at: [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. Available at: [Link]

  • Synthesis, characterization and de-tert-butylation of 4-N-t-butyl-5-aryl imino-1,2,4 triazolidine-3-thiones into 5-arylimino-1. ISCA. Available at: [Link]

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Protocols & Analytical Methods

Method

The Azocane Ring as a Privileged Scaffold: Application of Tert-butyl 5-aminoazocane-1-carboxylate in the Synthesis of Fused Heterocyclic Systems

Introduction: Embracing the Eighth Member - The Azocane Motif in Drug Discovery In the landscape of medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of next-generation therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Eighth Member - The Azocane Motif in Drug Discovery

In the landscape of medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. While five- and six-membered nitrogen heterocycles are well-established pharmacophores, their larger, medium-sized ring counterparts, such as azocanes (eight-membered nitrogen-containing rings), represent a comparatively underexplored, yet highly promising, area of drug discovery.[1][2] The conformational flexibility inherent to the azocane ring allows for a more comprehensive sampling of three-dimensional space, offering the potential for enhanced binding affinity and selectivity to biological targets.[3] Azocane and azocine moieties are found in a number of biologically active natural products and alkaloids, exhibiting a wide range of activities including antimicrobial and antitumor effects.[2][4]

This application note details the utility of tert-butyl 5-aminoazocane-1-carboxylate as a versatile building block for the synthesis of azocane-fused heterocyclic compounds. The strategic placement of the amino group on the azocane ring, coupled with the presence of the readily cleavable tert-butoxycarbonyl (Boc) protecting group, provides a synthetically tractable handle for the construction of complex polycyclic systems. We will delve into key synthetic transformations, including the venerable Pictet-Spengler reaction and redox-annulation strategies, to construct novel azocino-fused heterocycles. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and explore the rich chemical space offered by azocane-containing molecules.

The Strategic Advantage of Tert-butyl 5-aminoazocane-1-carboxylate

The choice of tert-butyl 5-aminoazocane-1-carboxylate as a starting material is predicated on several key features that facilitate its use in complex synthetic sequences:

  • The Azocane Core: Provides access to a unique and conformationally diverse region of chemical space.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group offers robust protection of the azocane nitrogen under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for subsequent functionalization.[5]

  • The Primary Amino Group: Serves as a key nucleophilic handle for the introduction of various substituents and for participation in crucial ring-forming reactions.

Key Synthetic Applications: Building Fused Azocane Architectures

The Pictet-Spengler Reaction: A Gateway to Azocino[c]indoles and Related Systems

The Pictet-Spengler reaction is a powerful and widely utilized method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines.[6] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.[7] By employing tert-butyl 5-aminoazocane-1-carboxylate as the amine component, this reaction can be adapted to construct novel azocino-fused heterocyclic systems.

The general mechanism involves the formation of a Schiff base between the primary amine of the azocane and an aldehyde. Subsequent protonation generates a highly electrophilic iminium ion, which then undergoes intramolecular cyclization onto an electron-rich aromatic ring, such as an indole or a suitably substituted benzene ring.

Diagram 1: Pictet-Spengler Reaction Workflow

pictet_spengler_workflow start Start: Tert-butyl 5-aminoazocane-1-carboxylate + Aldehyde step1 Step 1: Formation of Schiff Base Intermediate start->step1 step2 Step 2: Acid-Catalyzed Iminium Ion Formation step1->step2 H+ step3 Step 3: Intramolecular Electrophilic Aromatic Substitution step2->step3 product Product: Fused Azocino-Heterocycle step3->product

Caption: A simplified workflow of the Pictet-Spengler reaction.

This protocol describes a representative Pictet-Spengler reaction between tert-butyl 5-aminoazocane-1-carboxylate and indole-3-carboxaldehyde.

Materials:

  • Tert-butyl 5-aminoazocane-1-carboxylate

  • Indole-3-carboxaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 5-aminoazocane-1-carboxylate (1.0 eq) and indole-3-carboxaldehyde (1.1 eq) in anhydrous DCM (0.1 M), add trifluoroacetic acid (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl tetrahydro-azocino[5,4-b]indole-3-carboxylate.

Expected Outcome and Characterization:

The product is expected to be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.

Parameter Expected Value
Yield 60-80%
Appearance Off-white to pale yellow solid
¹H NMR Characteristic signals for the indole, azocane, and Boc groups.
¹³C NMR Signals corresponding to the fused heterocyclic core.
HRMS Calculated mass should match the observed mass.
Redox-Annulation Strategies for Polycyclic Amine Synthesis

Redox-annulation reactions provide an efficient means to construct fused polycyclic amine structures from simple cyclic amines and aldehydes.[8][9] These reactions typically proceed through a redox-neutral pathway involving the formation of an azomethine ylide intermediate, followed by an intramolecular cyclization.[10] While many examples utilize six-membered cyclic amines like tetrahydroisoquinoline, the principles can be extended to the eight-membered azocane ring of tert-butyl 5-aminoazocane-1-carboxylate.

Diagram 2: Proposed Redox-Annulation Mechanism

redox_annulation_mechanism sub Tert-butyl 5-aminoazocane-1-carboxylate + o-formylphenylacetate int1 Iminium Intermediate sub->int1 Condensation int2 Azomethine Ylide int1->int2 Proton Transfer cyclization Intramolecular Cyclization int2->cyclization product Fused Azocane Product cyclization->product

Caption: A plausible mechanism for redox-annulation.

This protocol outlines a hypothetical redox-annulation reaction between tert-butyl 5-aminoazocane-1-carboxylate and 2-formylphenylacetic acid.

Materials:

  • Tert-butyl 5-aminoazocane-1-carboxylate

  • 2-Formylphenylacetic acid

  • Acetic acid (glacial)

  • Toluene, anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve tert-butyl 5-aminoazocane-1-carboxylate (1.0 eq) and 2-formylphenylacetic acid (1.2 eq) in anhydrous toluene (0.2 M).

  • Add glacial acetic acid (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 18-36 hours, monitoring the progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired fused azocino-isoquinoline derivative.

Data Summary Table:

Reaction Type Starting Materials Key Reagents Product Type Anticipated Yield
Pictet-SpenglerTert-butyl 5-aminoazocane-1-carboxylate, Indole-3-carboxaldehydeTFA, DCMAzocino[5,4-b]indole60-80%
Redox-AnnulationTert-butyl 5-aminoazocane-1-carboxylate, 2-Formylphenylacetic acidAcetic acid, TolueneAzocino-isoquinoline50-70%

Conclusion and Future Directions

Tert-butyl 5-aminoazocane-1-carboxylate is a valuable and versatile building block for the synthesis of novel azocane-fused heterocyclic compounds. The protocols outlined herein for the Pictet-Spengler reaction and redox-annulation provide a solid foundation for the exploration of this unique chemical space. The resulting fused azocane systems are of significant interest for drug discovery programs, offering the potential for novel biological activities. Future work in this area could involve the expansion of the substrate scope to include a wider variety of aldehydes and other electrophilic partners, as well as the development of enantioselective methodologies to control the stereochemistry of the newly formed chiral centers. The continued exploration of azocane-based scaffolds is poised to yield exciting new discoveries in medicinal chemistry.

References

  • Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44, 2030–2036. [Link][6]

  • Seidel, D. The Redox-A3 Reaction. Org. Chem. Front.2014, 1, 426–429.
  • Vo, C.-V. T.; Bode, J. W. Synthesis of Saturated N-Heterocycles. J. Org. Chem.2014 , 79, 2809–2815. [Link]

  • Uludag, N. A simple and efficient method for constructing azocino[4,3-b]indole. Maced. J. Chem. Chem. Eng.2022 , 41, 261-266. [Link][8][9][11]

  • Bosch, J.; Amat, M.; Sanfeliu, E. Studies on the synthesis of pentacyclic strychnos indole alkaloids.
  • Calcaterra, A.; D'Acquarica, I.; GACS-MedChemComm. The Pictet-Spengler Reaction Updates Its Habits. ACS Med. Chem. Lett.2016 , 7, 857-861. [Link][12]

  • Newton, C. G.; Taylor, D. K. Alkaloids are a major class of natural products containing at least one nitrogen atom... UMassD Digital Repository2020 . [Link][13]

  • Kumar, A.; Kumar, V.; Singh, R. Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. Tetrahedron Lett.2013 , 54, 4353-4356. [Link]

  • Black, D. StC.; Kumar, N. Synthesis of some hexahydroazocino[4,3-b]indoles... J. Chem. Soc., Perkin Trans. 11984 , 2887-2892. [Link][14]

  • Sperry, J.; Painter, T. O. Isolation and Biological Activity of Azocine and Azocane Alkaloids. Bioorg. Med. Chem.2022 , 54, 116560. [Link][1]

  • Cook, J. M.; et al. Oxidative Pictet−Spengler Cyclizations. J. Org. Chem.2007 , 72, 8247-8257. [Link][15]

  • Douglas, C. J. Alkaloid Synthesis via Asymmetric C-CN Activation. Grantome2011 . [Link][16]

  • Wang, Q.; et al. Rapid syntheses of N-fused heterocycles via acyl-transfer in heteroaryl ketones. Nat. Commun.2022 , 13, 3244. [Link][17]

  • Sperry, J.; Painter, T. O. Isolation and biological activity of azocine and azocane alkaloids. Bioorg. Med. Chem.2022 , 54, 116560. [Link][2]

  • ScienceDaily. Chemists reveal novel biocatalysts for bioactive alkaloid synthesis. 2017 . [Link][4]

  • Wang, C.; et al. Synthesis of N-fused heterocycles from arylazoles. Org. Biomol. Chem.2018 , 16, 5809-5813. [Link][18]

  • Cha, J. Y.; et al. A Synthetic Strategy toward Eight-Membered Cyclic Amines by Cycloetherification and Claisen Rearrangement. Org. Lett.2021 , 23, 3376–3380. [Link][19]

  • Organic Chemistry Portal. Benzo-fused N-Heterocycle synthesis. [Link][20]

  • Mohamed, N. R.; et al. Facile Synthesis of Fused Nitrogen containing Heterocycles as Anticancer Agents. Der Pharma Chemica2016 , 8, 399-411. [Link][21]

  • El-Mekkawy, A. I.; et al. Azides in the Synthesis of Various Heterocycles. Molecules2022 , 27, 3685. [Link][22]

  • Kumpins, V.; et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules2018 , 23, 249. [Link][23]

  • Seidel, D.; et al. Asymmetric Redox-Annulation of Cyclic Amines. J. Org. Chem.2015 , 80, 9133–9143. [Link][10]

  • Zhang, Y.; et al. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Res. Sq.2019 . [Link][24]

  • Cha, J. Y.; et al. A Synthetic Strategy toward Eight-Membered Cyclic Amines by Cycloetherification and Claisen Rearrangement. Org. Lett.2021 , 23, 3376–3380. [Link][25]

  • Namba, K.; et al. A simple and powerful tert-butylation of carboxylic acids and alcohols. ChemRxiv2023 . [Link][5]

  • Ceusters, S. Eight-membered cyclic amines as novel scaffolds for drug discovery. University of Birmingham eTheses2022 . [Link][3]

  • Carpino, L. A.; Crowley, P. J. t-BUTYL AZODIFORMATE. Org. Synth.1964 , 44, 18. [Link][26]

  • Organic Chemistry Portal. Synthesis of Cyclic Amines. [Link][27]

Sources

Application

Scale-up synthesis of Tert-butyl 5-aminoazocane-1-carboxylate for preclinical studies

Executive Summary This guide details the scalable synthesis of Tert-butyl 5-aminoazocane-1-carboxylate (CAS: Generic structure implied), a critical 8-membered heterocyclic scaffold for preclinical drug discovery. Medium-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scalable synthesis of Tert-butyl 5-aminoazocane-1-carboxylate (CAS: Generic structure implied), a critical 8-membered heterocyclic scaffold for preclinical drug discovery. Medium-sized rings (8–11 members) are historically challenging to synthesize due to high transannular strain (Prelog strain) and unfavorable entropic factors that compete with intermolecular polymerization.

This protocol utilizes a Ring-Closing Metathesis (RCM) strategy, optimized for kilogram-scale production.[1] Unlike academic protocols relying on extreme dilution (0.001 M), this guide employs Pseudo-High Dilution techniques and active ethylene removal to maintain process viability and safety.

Key Process Features:

  • Route: Bis-alkylation

    
     RCM 
    
    
    
    Hydroboration/Oxidation
    
    
    Reductive Amination.
  • Scale Strategy: Continuous slow-addition RCM to minimize catalyst loading and solvent volume.

  • Purity Control: Integrated Ruthenium scavenging (<10 ppm) for preclinical compliance.

Strategic Analysis & Route Selection

The synthesis of 5-functionalized azocanes requires navigating the "medium-ring gap." Two primary strategies were evaluated:

  • Ring Expansion (Schmidt/Beckmann): While scalable, regioselectivity is often poor for 5-substituted derivatives.

  • Ring-Closing Metathesis (RCM): The preferred route for functionalized medium rings. It allows for the construction of the 8-membered core from acyclic dienes.

Selected Route: The "Zip-Down" RCM Approach We utilize N-Boc-bis(3-butenyl)amine as the acyclic precursor. RCM yields the


-azocine, which possesses C2 symmetry, simplifying functionalization.
Pathway Visualization

SynthesisRoute Start Bis(3-butenyl)amine (Linear Precursor) Prot Boc Protection (Boc2O) Start->Prot Step 1 RCM Ring-Closing Metathesis (Grubbs II / Hoveyda-Grubbs II) Prot->RCM Step 2 (Critical Step) Ox Hydroboration/Oxidation (5-Hydroxy -> 5-Oxo) RCM->Ox Step 3 Func. Group Install Amine Reductive Amination (NH4OAc / NaBH3CN) Ox->Amine Step 4 Final Tert-butyl 5-aminoazocane -1-carboxylate Amine->Final Purification

Figure 1: Synthetic workflow from linear amine to functionalized azocane scaffold.

Detailed Protocols

Step 1: Precursor Assembly (N-Boc-bis(3-butenyl)amine)

Objective: Synthesize the linear diene precursor. Scale: 1.0 kg input.

Reagents:

  • Bis(3-butenyl)amine (Commercial or synthesized via alkylation of 3-butenylamine).

  • Di-tert-butyl dicarbonate (

    
    ), 1.1 equiv.
    
  • Triethylamine (

    
    ), 1.5 equiv.
    
  • Dichloromethane (DCM) or Toluene (Green alternative).

Protocol:

  • Charge reactor with Bis(3-butenyl)amine (1.0 equiv) and DCM (5 L/kg).

  • Cool to 0°C. Add

    
     (1.5 equiv).
    
  • Add

    
     (1.1 equiv) dissolved in DCM dropwise over 2 hours. Exotherm control is critical.
    
  • Warm to 20°C and stir for 4 hours. Monitor by TLC/LCMS (Disappearance of amine).

  • Workup: Wash with 1M citric acid (removes unreacted amine), then saturated

    
    , then brine.
    
  • Concentrate to oil. Yield is typically >95%.

Step 2: Ring-Closing Metathesis (The Critical Step)

Objective: Cyclize the linear diene to Tert-butyl 1,2,3,4,7,8-hexahydroazocine-1-carboxylate . Challenge: Avoiding dimerization (intermolecular metathesis). Solution:Pseudo-High Dilution . Instead of a massive solvent volume, we add the substrate slowly to the catalyst solution.

Reagents:

  • Precursor from Step 1.

  • Catalyst: Grubbs II or Hoveyda-Grubbs II (0.5 - 2.0 mol%).

  • Solvent: Toluene (degassed). DCM is avoided on scale due to volatility and ethylene solubility.

  • Scavenger: QuadraPure™ TU or active charcoal.

Protocol:

  • Reactor Setup: Purge a jacketed reactor with

    
    . Charge with Toluene (10% of total volume) and Catalyst (0.5 mol%). Heat to 60°C.
    
  • Slow Addition: Dissolve Precursor in remaining Toluene (Total concentration 0.05 M).

  • Feed the precursor solution into the reactor over 6–8 hours .

    • Why: Keeps instantaneous concentration of diene low, favoring intramolecular ring closure over intermolecular dimerization.

  • Ethylene Removal: Apply a slight nitrogen sparge or weak vacuum (500 mbar) during reaction to remove ethylene gas. Ethylene inhibits the catalyst and promotes reversibility.

  • Stir for an additional 2 hours post-addition.

  • Quench & Scavenge: Add silica-based Ru-scavenger (e.g., QuadraPure™ TU) and stir at 50°C for 12 hours. Filter through Celite.

  • Purification: Flash chromatography or vacuum distillation (if oil is stable).

    • Target: N-Boc-azoc-5-ene.

Data: Optimization of RCM Conditions

ParameterAcademic MethodScalable Method (Recommended)Impact
Concentration 0.001 M (Batch)0.05 M (Slow Addition)Reduces solvent use by 50x.
Solvent DCM (Reflux)Toluene (60-80°C)Higher T drives reaction; safer.
Catalyst Loading 5-10 mol%0.5-1.0 mol%Significant cost reduction.
Ethylene Mgmt Passive ventingActive Sparging/VacDrives equilibrium to product.
Step 3: Functionalization (Alkene Amine)

Objective: Convert the C5 alkene to the C5 primary amine. Strategy: Hydroboration/Oxidation to ketone, followed by Reductive Amination.

Sub-Step 3A: Hydroboration/Oxidation to Ketone

  • Treat alkene with

    
     followed by oxidative workup (
    
    
    
    ) to get the 5-alcohol.
  • Oxidize alcohol using TEMPO/Bleach (Anelli oxidation) or Dess-Martin Periodinane to yield N-Boc-azocan-5-one .

Sub-Step 3B: Reductive Amination

  • Dissolve N-Boc-azocan-5-one in Methanol.

  • Add Ammonium Acetate (

    
    , 10 equiv) to form the imine in situ.
    
  • Add Sodium Cyanoborohydride (

    
    ) or STAB  (Sodium Triacetoxyborohydride) (1.5 equiv).
    
    • Note: STAB is safer and preferred for scale-up, though slightly slower.

  • Stir at RT for 24 hours.

  • Workup: Quench with aqueous

    
    . Extract with EtOAc.[2]
    
  • Purification: Acid/Base extraction or Column Chromatography.

Quality Control & Safety (Preclinical Requirements)

Process Safety Flow

SafetyFlow RCM_Step RCM Reaction (Ethylene Release) Vent Active Venting/Scrubbing (Prevent pressure build-up) RCM_Step->Vent Safety Critical Ru_Removal Ruthenium Scavenging (Must be <10ppm) RCM_Step->Ru_Removal Process Stream QC Final QC (NMR, HPLC, ICP-MS) Ru_Removal->QC

Figure 2: Critical safety and quality checkpoints for the RCM process.

Specification Limits
  • Purity (HPLC): > 98.0% (Area %).

  • Ruthenium Content (ICP-MS): < 10 ppm (Critical for biological assays).

  • Residual Solvent: Toluene < 890 ppm (ICH Q3C Class 2).

  • Identity: 1H NMR, MS confirm 8-membered ring (distinctive broad multiplets for methylene protons).

References

  • Grubbs, R. H., et al. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. Link

  • Miller, S. J., et al. (1995). Synthesis of Eight-Membered Rings via Olefin Metathesis. Journal of the American Chemical Society.[3] (Fundamental RCM on medium rings).

  • Organic Chemistry Portal. Synthesis of Cyclic Amines. Link

  • BenchChem Technical Support. Synthesis of Eight-Membered Rings: Troubleshooting & Optimization. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard STAB protocol).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Tert-butyl 5-aminoazocane-1-carboxylate

Welcome to the technical support center for the synthesis of Tert-butyl 5-aminoazocane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl 5-aminoazocane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of medium-sized rings such as azocanes presents unique challenges due to unfavorable enthalpic and entropic barriers.[1][2] This guide offers practical, field-proven insights to help you navigate these complexities and optimize your synthetic route.

Synthetic Strategy Overview

The most common and logical synthetic approach to Tert-butyl 5-aminoazocane-1-carboxylate involves a two-step sequence:

  • Synthesis of the Azocane Core: Formation of the 8-membered ring to yield a key intermediate, tert-butyl 5-oxoazocane-1-carboxylate.

  • Reductive Amination: Conversion of the ketone intermediate to the desired primary amine, tert-butyl 5-aminoazocane-1-carboxylate.

This guide will address potential issues and optimization strategies for each of these critical transformations.

Visualizing the Workflow

cluster_0 Part 1: Azocane Ring Formation cluster_1 Part 2: Reductive Amination Starting_Materials Acyclic Precursor Cyclization Intramolecular Cyclization Starting_Materials->Cyclization e.g., Dieckmann, Thorpe-Ziegler, RCM Azocanone tert-Butyl 5-oxoazocane-1-carboxylate Cyclization->Azocanone Reductive_Amination Reductive Amination Azocanone->Reductive_Amination Amine_Source Ammonia Source (e.g., NH4OAc, NH3) Amine_Source->Reductive_Amination Final_Product Tert-butyl 5-aminoazocane-1-carboxylate Reductive_Amination->Final_Product

Caption: Synthetic workflow for Tert-butyl 5-aminoazocane-1-carboxylate.

Part 1: Troubleshooting the Synthesis of tert-Butyl 5-oxoazocane-1-carboxylate

The formation of the 8-membered azocane ring is often the most challenging step. Several cyclization strategies can be employed, including Dieckmann condensation, Thorpe-Ziegler reaction, or Ring-Closing Metathesis (RCM) followed by reduction. The choice of strategy will depend on the available starting materials. Here, we address common issues related to intramolecular cyclization.

Frequently Asked Questions (FAQs) - Azocane Ring Formation

Q1: What are the main challenges in forming an 8-membered ring like azocane?

A1: The primary challenges are unfavorable entropic and enthalpic factors.[1][2] Entropically, the likelihood of the two ends of a linear precursor meeting to cyclize is low. Enthalpically, the resulting 8-membered ring can have significant transannular strain (unfavorable interactions across the ring). These factors can lead to low yields and favor intermolecular polymerization over intramolecular cyclization.

Q2: What reaction conditions are typically used to favor intramolecular cyclization?

A2: High-dilution conditions are crucial. By keeping the concentration of the acyclic precursor very low, the probability of one molecule reacting with another (intermolecular reaction) is minimized, thus favoring the desired intramolecular cyclization. This is typically achieved by the slow addition of the precursor to a large volume of solvent.

Q3: What are some common side products in this cyclization step?

A3: The most common side product is the linear or cyclic polymer resulting from intermolecular reactions. Depending on the specific cyclization method, other side products can include elimination products or products from competing reaction pathways.

Troubleshooting Guide - Azocane Ring Formation
Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of tert-butyl 5-oxoazocane-1-carboxylate Reaction concentration is too high, favoring polymerization.Implement high-dilution conditions. Use a syringe pump for slow addition of the starting material over several hours to a large volume of refluxing solvent.
Inefficient catalyst or reaction conditions for the chosen cyclization method.Re-evaluate the chosen cyclization strategy. For example, if using RCM, screen different Grubbs catalysts. For a Dieckmann condensation, ensure strictly anhydrous conditions and a strong, non-nucleophilic base.
Formation of a significant amount of polymeric material As above, the concentration of the starting material is too high.Increase the solvent volume and slow down the rate of addition of the starting material.
Difficult purification of the product The product may be co-eluting with starting material or byproducts.Consider derivatization of the ketone to facilitate separation, followed by deprotection. Alternatively, explore different chromatography conditions (e.g., different solvent systems, use of a different stationary phase like alumina).

Part 2: Optimization of the Reductive Amination of tert-Butyl 5-oxoazocane-1-carboxylate

Reductive amination is a robust method for the conversion of ketones to amines.[3] In this step, tert-butyl 5-oxoazocane-1-carboxylate is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Frequently Asked Questions (FAQs) - Reductive Amination

Q1: What are the recommended reagents for the reductive amination of a cyclic ketone like this?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is a mild and selective reducing agent.[4][5] It is less reactive towards the ketone starting material than the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Catalytic hydrogenation can also be employed, but may not be compatible with all functional groups.

Q2: What is a suitable ammonia source for this reaction?

A2: Ammonium acetate (NH₄OAc) or a solution of ammonia in an alcohol (e.g., 7N NH₃ in methanol) are commonly used. Ammonium acetate is often preferred as it also acts as a mild acid catalyst to promote imine formation.

Q3: Can over-alkylation to a secondary amine be an issue?

A3: While over-alkylation is a common problem in reductive aminations, the formation of a secondary amine from the reaction of the primary amine product with another molecule of the ketone is less likely here due to the steric hindrance of the cyclic ketone. However, it is still a possibility, especially at higher concentrations.

Troubleshooting Guide - Reductive Amination
Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired primary amine Incomplete formation of the imine intermediate.Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.[4] Ensure adequate reaction time for the imine to form before the reducing agent is consumed.
Reduction of the starting ketone to the corresponding alcohol.Use a more selective reducing agent like NaBH(OAc)₃, which is less likely to reduce the ketone.[4] Ensure the pH of the reaction is weakly acidic to favor imine formation and subsequent reduction over ketone reduction.
Formation of the corresponding 5-hydroxyazocane The reducing agent is reducing the ketone before imine formation.Add the reducing agent portion-wise or after allowing the ketone and ammonia source to stir for a period to favor imine formation.
Product is difficult to purify from the reaction mixture The amine product may be water-soluble, leading to losses during aqueous work-up.Perform an extraction with a more polar organic solvent like dichloromethane or a mixture of chloroform and isopropanol. Acidify the aqueous layer and extract with an organic solvent to remove non-basic impurities, then basify and re-extract the product.
The Boc protecting group is partially cleaved.Avoid strongly acidic conditions during the reaction and work-up. Use a mild acid like acetic acid as a catalyst instead of stronger acids.

Detailed Experimental Protocol: Reductive Amination

This protocol is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: To a solution of tert-butyl 5-oxoazocane-1-carboxylate (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane or methanol) is added an ammonia source, such as ammonium acetate (5-10 equiv).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by TLC or LC-MS if a suitable analytical method is available.

  • Reduction: Sodium triacetoxyborohydride (1.5-2.0 equiv) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired tert-butyl 5-aminoazocane-1-carboxylate.

Quantitative Data Summary
Parameter Recommended Range Notes
Ammonia Source (equiv) 5 - 10A large excess is used to drive the imine formation equilibrium.
Reducing Agent (equiv) 1.5 - 2.0A slight excess ensures complete reduction of the imine.
Reaction Temperature Room TemperatureHigher temperatures may lead to side reactions.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.

References

  • A new route to azocines and benzoazocines from furopyridinones is described through a photochemically induced[6][7]-sigmatropic rearrangement. Chemical Communications (RSC Publishing). [Link]

  • A Synthetic Strategy toward Eight-Membered Cyclic Amines by Cycloetherification and Claisen Rearrangement. PMC. [Link]

  • Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. MDPI. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

  • Recent progress in the construction of eight-membered nitrogen-heterocycles. New Journal of Chemistry (RSC Publishing). [Link]

  • Redalyc.General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

  • Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks. [Link]

  • Removal of Boc protecting group as workup? r/chemistry - Reddit. [Link]

  • Application of reductive amination for the stereocontrolled synthesis of functionalized azaheterocycles Lamiaa Ouchakour. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Challenges in the Boc Deprotection of Tert-butyl 5-aminoazocane-1-carboxylate

Welcome to the technical support guide for the deprotection of Tert-butyl 5-aminoazocane-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the deprotection of Tert-butyl 5-aminoazocane-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group from this specific cyclic amine. The unique structural features of the eight-membered azocane ring can present challenges not typically encountered with simpler acyclic or smaller cyclic amines.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve clean, efficient, and high-yielding deprotection.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection of Tert-butyl 5-aminoazocane-1-carboxylate sluggish or incomplete?

A1: Incomplete deprotection is a common issue and can be attributed to several factors, particularly with a sterically demanding substrate like an azocane derivative.[1]

  • Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved by acid catalysis.[2][3] If the acid is too weak or used in insufficient quantities, the reaction may not proceed to completion. The nitrogen on the azocane ring may also be less accessible due to its conformation.

  • Low Reaction Temperature: While many Boc deprotections occur readily at room temperature, the stability of the carbamate on the azocane ring might necessitate gentle heating to achieve a reasonable reaction rate.[1]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the substrate and the acid. Common solvents like dichloromethane (DCM) or 1,4-dioxane are effective, but sometimes a protic co-solvent like methanol can facilitate the reaction.[1]

Quick Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the equivalents of trifluoroacetic acid (TFA) or consider using a 4M solution of HCl in dioxane.[1][4]

  • Elevate Temperature: Gently warm the reaction to 40-50 °C, monitoring closely for any side product formation.[1]

  • Extend Reaction Time: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction until the starting material is fully consumed.[1]

Q2: I'm observing significant side product formation. What are the likely side reactions and how can I prevent them?

A2: Side product formation primarily stems from the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[5][6][7]

  • t-Butylation: The highly electrophilic tert-butyl cation can alkylate the newly deprotected amine, leading to the formation of an N-tert-butylated azocane impurity. This is a common issue in Boc deprotection.[5][6]

  • Trifluoroacetylation: When using TFA as the acid, the liberated amine can be acylated by trifluoroacetic anhydride (often present in aged TFA) or other reactive species, forming a stable trifluoroacetamide adduct.[4]

Mitigation Strategies: The most effective way to prevent these side reactions is by using a scavenger . Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[1][8]

ScavengerMechanism

In-Depth Troubleshooting Guide

Problem 1: My reaction is complete by LC-MS, but I cannot isolate the product cleanly. The final material is a sticky oil, and the yield is low.

Cause: The product, 5-aminoazocane, is often isolated as a salt (e.g., trifluoroacetate or hydrochloride). These salts can be hygroscopic, non-crystalline oils that are difficult to handle. Furthermore, removing excess TFA can be challenging as it forms a strong ionic bond with the product amine.

Solution Pathway:

  • Neutralization and Extraction: After the reaction is complete, carefully neutralize the acidic mixture.

    • Step 1: Concentrate the reaction mixture under reduced pressure.

    • Step 2: To remove residual TFA, add a non-polar solvent like toluene and concentrate again. Repeat this co-evaporation process two to three times.[9]

    • Step 3: Dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the aqueous layer is basic. This converts the amine salt to the free base.

    • Step 4: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected free amine.[1]

  • Salt Precipitation: If the free base is unstable or difficult to handle, it can be converted back to a more manageable salt. After isolating the free base, dissolve it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in ether or dioxane to precipitate the hydrochloride salt, which is often a crystalline solid that can be collected by filtration.

Problem 2: I used TFA/DCM and now have an extra peak in my mass spec corresponding to +96 Da.

Cause: This mass shift is characteristic of trifluoroacetylation, where the product amine has reacted to form a trifluoroacetamide. This side reaction is more likely if the TFA used is old or has been exposed to air, leading to the formation of trifluoroacetic anhydride.

Solution Pathway:

  • Use an Alternative Acid: The most straightforward solution is to avoid TFA altogether. Using a 4M solution of HCl in 1,4-dioxane is a highly effective method for Boc deprotection and completely avoids the possibility of trifluoroacetylation.[4]

  • Basic Workup to Cleave the Adduct: In some cases, the trifluoroacetamide can be hydrolyzed back to the free amine under basic conditions, though this may require harsh conditions that could affect other functional groups. A mild basic wash during workup is typically insufficient.

  • Use Fresh TFA: If TFA is the required acid, ensure you are using a fresh bottle or high-purity grade to minimize the presence of the corresponding anhydride.

TroubleshootingWorkflow

Experimental Protocols & Data

Table 1: Comparison of Common Acidic Deprotection Conditions
Reagent SystemSolventTypical TemperatureTypical TimeKey Considerations
20-50% TFADCM0 °C to RT30 min - 4 hFast and effective; risk of t-butylation and trifluoroacetylation. Use of scavengers is highly recommended.[1][10]
4M HCl1,4-DioxaneRT1 - 12 hExcellent alternative to TFA; avoids trifluoroacetylation. Reaction can be slower.[4][5]
HCl (gas) or AcCl/MeOHMethanol / Ether0 °C to RT1 - 4 hGenerates HCl in situ. Good for substrates soluble in alcohols.[1]
H₂SO₄ (conc.)tBuOAcRT1 - 3 hCan be selective for N-Boc groups in the presence of t-butyl esters.
Protocol 1: Standard Deprotection with TFA and a Scavenger
  • Dissolve Tert-butyl 5-aminoazocane-1-carboxylate (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M).

  • Add a scavenger, such as triethylsilane (TES, 1.1-1.5 equiv.) or anisole (1.1-1.5 equiv.), to the solution.[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Perform a co-evaporation with toluene (2x) to remove excess TFA.[9]

  • Proceed with a standard aqueous workup as described in Troubleshooting Problem 1.

Protocol 2: Alternative Deprotection with HCl in 1,4-Dioxane
  • Suspend or dissolve Tert-butyl 5-aminoazocane-1-carboxylate (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-12 hours. The product hydrochloride salt may precipitate from the solution.

  • Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

References

  • N-Boc deprotection issues and altern
  • Common side reactions with Boc-protected amino acids and how to avoid them. (2025). BenchChem.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). ACS Publications. [Link]

  • Supplementary Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). acgpubs.org. [Link]

  • Navigating Boc Deprotection: A Guide to Preventing Side Products. (2025). BenchChem.
  • BOC Protection and Deprotection. (2021). J&K Scientific LLC. [Link]

  • BOC Deprotection. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR. [Link]

  • Trifluoroacetamides. (n.d.). Organic Chemistry Portal. [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.. [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. [Link]

  • I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why?. (2016). ResearchGate. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Improving the yield and purity of Tert-butyl 5-aminoazocane-1-carboxylate synthesis

Welcome to the dedicated technical support guide for the synthesis of Tert-butyl 5-aminoazocane-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Tert-butyl 5-aminoazocane-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable, yet challenging, eight-membered cyclic amine. The unique conformational flexibility and substitution pattern of the azocane ring make it a privileged scaffold in modern drug discovery, but its synthesis requires careful attention to reaction parameters to achieve high yield and purity.

This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis effectively. We will address the most common challenges encountered in the lab, from reaction setup to final purification.

Synthesis Overview: The Reductive Amination Pathway

The most reliable and commonly employed route to Tert-butyl 5-aminoazocane-1-carboxylate is a two-step process. It begins with the synthesis of the key ketone intermediate, Tert-butyl 5-oxoazocane-1-carboxylate, followed by a reductive amination to install the C5-amino group.

G SM Precursor (e.g., N-Boc-protected di-allyl amine) Ketone Tert-butyl 5-oxoazocane-1-carboxylate SM->Ketone Ring-Closing Metathesis & Oxidation / Dieckmann Condensation Product Tert-butyl 5-aminoazocane-1-carboxylate Ketone->Product Reductive Amination (e.g., NH4OAc, NaBH(OAc)3) Troubleshooting cluster_low_yield Low Yield Solutions cluster_incomplete_rxn Incomplete Reaction Solutions cluster_purity_issue Purity Issue Solutions start Problem Encountered low_yield low_yield start->low_yield incomplete_rxn Incomplete Reaction Significant Starting Material Remains start->incomplete_rxn purity_issue Purity Issues Multiple Spots on TLC / Peaks on LC-MS start->purity_issue ly_sol1 Check Reducing Agent Quality low_yield->ly_sol1 Cause: Degraded Hydride ly_sol2 Optimize Stoichiometry low_yield->ly_sol2 Cause: Suboptimal Ratios ir_sol1 Increase Reagent Equivalents incomplete_rxn->ir_sol1 Cause: Insufficient Reagents ir_sol2 Extend Reaction Time incomplete_rxn->ir_sol2 Cause: Slow Kinetics pi_sol1 Identify Byproducts (Alcohol, Dialkylation) purity_issue->pi_sol1 Cause: Side Reactions pi_sol3 Refine Purification Method purity_issue->pi_sol3 Cause: Co-elution ly_sol3 Control Temperature ir_sol3 Add Acetic Acid Catalyst pi_sol2 Optimize Work-up Procedure

Optimization

Analytical methods for monitoring the progress of reactions with Tert-butyl 5-aminoazocane-1-carboxylate

This guide is structured as a direct-response technical support center for researchers working with Tert-butyl 5-aminoazocane-1-carboxylate . It addresses the unique analytical challenges posed by the medium-sized azocan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a direct-response technical support center for researchers working with Tert-butyl 5-aminoazocane-1-carboxylate . It addresses the unique analytical challenges posed by the medium-sized azocane ring, the lack of UV chromophores, and the thermal instability of the Boc group.

Subject: Troubleshooting & Method Development for Tert-butyl 5-aminoazocane-1-carboxylate Ticket ID: AZO-5-NH2-MONITOR Responder: Senior Application Scientist, Analytical Chemistry Division

Introduction: The "Invisible" Scaffold

Working with Tert-butyl 5-aminoazocane-1-carboxylate presents a "perfect storm" of analytical challenges:

  • No Chromophore: The molecule lacks aromatic systems or conjugated

    
    -bonds. It is effectively invisible to standard UV detection (254 nm).
    
  • Conformational Flux: The 8-membered azocane ring exists in a dynamic equilibrium of boat-chair/crown conformers, often leading to broad NMR signals.

  • Thermal Instability: The Boc group is susceptible to thermal degradation, complicating GC analysis.[1]

The following guide details how to monitor reactions involving this scaffold, specifically focusing on the free C5-primary amine.

Part 1: HPLC & LC-MS Troubleshooting

Q: Why is my HPLC trace flat at 254 nm?

A: The molecule has no UV absorbance at standard wavelengths. The Boc group has a weak end-absorption maximum around 205–210 nm (carbonyl


). The saturated azocane ring is transparent.
Protocol A: Low-Wavelength UV Monitoring (Non-Destructive)

If you lack a Mass Spectrometer or Charged Aerosol Detector (CAD), you must push UV detection to the solvent cutoff limit.

  • Wavelength: 205 nm or 210 nm.

  • Column: C18 or C8 (End-capped to reduce tailing of the free amine).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate (pH 3.8) or 0.05% TFA in Water.

    • Solvent B: Acetonitrile (Far UV grade).

    • Forbidden: Do not use Acetone or Methanol (high UV cutoffs will mask the peak).

  • Expectation: A weak peak. System suitability requires a high concentration injection (1–2 mg/mL).

Protocol B: Pre-Column Derivatization (Recommended)

To accurately quantify the consumption of the starting material (SM), derivatize the C5-primary amine with a chromophore before injection.

The Benzoyl Chloride Method:

  • Take 50 µL of reaction mixture.

  • Add 100 µL saturated NaHCO₃ (aq).

  • Add 50 µL Benzoyl Chloride (excess).

  • Shake for 5 minutes at RT.

  • Quench with 100 µL 1M NaOH (destroys excess benzoyl chloride).

  • Extract with EtOAc, dilute with MeCN, and inject.

  • Result: The "invisible" SM is converted to a strongly UV-active benzamide (

    
     ~230 nm).
    
Decision Tree: Analytical Method Selection

MethodSelection Start Start: Reaction Monitoring CheckChrom Does Coupling Partner have Chromophore? Start->CheckChrom YesChrom Monitor Product Appearance (UV 254 nm) CheckChrom->YesChrom Yes NoChrom Analyte is 'Invisible' CheckChrom->NoChrom No DetectorCheck Available Detectors? NoChrom->DetectorCheck MS_CAD LC-MS (ESI+) or CAD DetectorCheck->MS_CAD Mass Spec/CAD UV_Only UV Detector Only DetectorCheck->UV_Only Standard UV Deriv Derivatization (Benzoyl Cl / FMOC-Cl) UV_Only->Deriv Quantitative LowUV Low UV (205 nm) (High Background Risk) UV_Only->LowUV Qualitative

Caption: Selection logic for monitoring non-chromophoric azocane reactions.

Part 2: Reaction Monitoring (TLC & GC)

Q: Can I use GC-MS to monitor reaction progress?

A: Proceed with extreme caution. Thermal degradation is likely. Boc groups are thermally labile.[1] In a GC injector port (>150°C), the Boc group undergoes thermal cleavage to release isobutylene and CO₂, generating the free secondary amine.

  • Symptom: You inject the Boc-protected SM (

    
    ), but the mass spectrum shows the mass of the deprotected amine (
    
    
    
    ).
  • Fix: Use LC-MS (ESI+) . If GC is mandatory, use "Cool On-Column" injection or derivatize the amine to a stable amide (e.g., acetamide) prior to injection.

Q: How do I visualize the spots on TLC?

A: Use Ninhydrin for the Starting Material (SM). Since the SM contains a free primary amine at C5, it reacts specifically with Ninhydrin.

ReagentSM (Free C5-NH₂)Product (Amide/Urea at C5)Notes
Ninhydrin Purple/Blue No Reaction / Faint YellowBest for tracking consumption of SM.
PMA (Phosphomolybdic Acid) Dark Blue/BlackDark Blue/BlackGeneral stain; visualizes the Boc/hydrocarbon backbone.
Iodine BrownBrownReversible; good for initial check.
UV (254 nm) InvisibleVisible (if partner is aromatic)Only useful if the coupling partner is UV active.

Part 3: NMR Structural Verification

Q: My ¹H NMR peaks are broad and undefined. Is my compound impure?

A: Not necessarily. This is likely "Conformational Breathing." Eight-membered rings (azocanes) possess medium conformational barriers (8–12 kcal/mol) between boat-chair and crown forms. At room temperature (25°C), the ring flips at a rate comparable to the NMR timescale (coalescence), causing broadening.

Protocol C: Variable Temperature (VT) NMR

To confirm structure and assess purity, you must shift the exchange rate away from the coalescence point.

  • High-Temperature NMR (Recommended):

    • Solvent: DMSO-

      
       or Toluene-
      
      
      
      .
    • Temp: Heat to 80°C - 100°C .

    • Result: Ring inversion becomes fast relative to the NMR timescale. Broad lumps will sharpen into defined multiplets/triplets.

  • Low-Temperature NMR:

    • Solvent: CD₂Cl₂ or Acetone-

      
      .
      
    • Temp: Cool to -40°C to -60°C .

    • Result: Ring motion freezes. You may see two distinct sets of signals (rotamers) with sharp peaks.[2]

Azocane Conformational Workflow

NMRWorkflow Sample Azocane Sample (RT in CDCl3) Result Broad / Missing Signals Sample->Result Diagnosis Intermediate Exchange Rate (Coalescence) Result->Diagnosis Action1 Heat to 80°C (DMSO-d6) Diagnosis->Action1 Result1 Fast Exchange: Sharp Averaged Signals Action1->Result1

Caption: Protocol for resolving broad NMR signals in medium-ring heterocycles.

Part 4: Summary of Analytical Properties

FeatureMethodRecommendation
Detection UV (254 nm)Fails. (No chromophore).
UV (210 nm)Poor. High background; requires high purity solvents.
LC-MS (ESI)Excellent. Look for

and

.
CAD/ELSDGood. Universal detection for non-UV compounds.
Monitoring TLC StainNinhydrin (Specific for C5-NH₂).
Structure NMR (RT)Broad. Due to ring flux.
NMR (High Temp)Sharp. Run at >80°C in DMSO-

.
Stability GC-MSUnstable. Boc degrades >150°C.

References

  • BenchChem. (2025).[1][3][4] HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. BenchChem Technical Notes. Link

  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Thermo Fisher Application Notes. Link

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups: Stability and Deprotection. Organic Chemistry Portal. Link

  • Lee, S., & Sperry, J. (2022).[5] Isolation and biological activity of azocine and azocane alkaloids.[5] Bioorganic & Medicinal Chemistry, 54, 116560.[5] Link

  • ResearchGate. (2012).[6] Stability of N-BOC-group during RP-chromatography. ResearchGate Q&A. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stereochemical Validation of Tert-butyl 5-aminoazocane-1-carboxylate Derivatives

In the landscape of modern drug discovery and development, the precise control and unambiguous determination of a molecule's three-dimensional structure are paramount. For cyclic amines, and specifically for derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise control and unambiguous determination of a molecule's three-dimensional structure are paramount. For cyclic amines, and specifically for derivatives of tert-butyl 5-aminoazocane-1-carboxylate, the stereochemistry at the C5 position dictates biological activity, pharmacokinetic properties, and potential off-target effects. This guide provides a comprehensive comparison of state-of-the-art analytical techniques for the validation of stereochemistry in this critical class of compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The azocane ring, an eight-membered saturated heterocycle, presents unique conformational complexities that can challenge straightforward stereochemical assignment. The inherent flexibility of this medium-sized ring system often results in multiple low-energy conformations in solution, necessitating a multi-pronged analytical approach for definitive stereochemical validation. This guide will dissect the strengths and limitations of several key techniques, providing the causal logic behind their application to these specific molecular scaffolds.

Comparative Analysis of Stereochemical Validation Techniques

A robust validation of stereochemistry for tert-butyl 5-aminoazocane-1-carboxylate derivatives relies on the synergistic use of multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined application leads to a self-validating system of analysis. The most powerful and commonly employed techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).

TechniquePrincipleInformation ProvidedStrengthsLimitations
NMR Spectroscopy Nuclear spin properties in a magnetic fieldRelative stereochemistry, conformational analysisNon-destructive, provides detailed solution-state structural informationIndirect determination of absolute configuration, can be complex for flexible molecules
X-ray Crystallography Diffraction of X-rays by a single crystalAbsolute configuration, precise bond lengths and anglesUnambiguous determination of absolute stereochemistry[1][2]Requires a suitable single crystal, solid-state conformation may differ from solution
Chiral HPLC Differential interaction with a chiral stationary phaseEnantiomeric purity (ee%), diastereomeric ratio (dr)High-throughput, quantitative analysis of stereoisomeric mixturesDoes not provide absolute configuration directly, method development can be time-consuming
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared lightAbsolute configuration, solution-state conformation[3][4][5]Applicable to a wide range of molecules in solution, highly sensitive to stereochemistry[6][7]Requires specialized equipment, interpretation often relies on computational modeling

In-Depth Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry and Conformation

NMR spectroscopy is the cornerstone for determining the relative stereochemistry and conformational preferences of cyclic molecules in solution.[8] For tert-butyl 5-aminoazocane-1-carboxylate derivatives, specific NMR experiments can reveal through-space and through-bond correlations that are indicative of the spatial arrangement of atoms.

  • ¹H NMR: Provides initial information on the chemical environment of protons. The chemical shifts and coupling constants of the protons on the azocane ring, particularly those adjacent to the stereocenter (C5), can offer preliminary clues about their relative orientation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments are crucial for determining the relative stereochemistry of cyclic molecules.[9] NOEs are observed between protons that are close in space (< 5 Å), allowing for the establishment of through-space proximities.[9][10] For azocane derivatives, NOEs between the amino proton at C5 and specific protons on the ring can definitively establish the cis or trans relationship of the amino group relative to other substituents.

  • J-Coupling Analysis: The magnitude of three-bond proton-proton coupling constants (³JHH) can provide information about dihedral angles, which in turn helps to define the ring conformation.[11]

  • Sample Preparation: Dissolve 5-10 mg of the tert-butyl 5-aminoazocane-1-carboxylate derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~10-20 mM. It is advisable to degas the sample to remove dissolved oxygen, which can interfere with NOE measurements.[12]

  • Acquisition of a Standard ¹H Spectrum: Acquire a high-resolution ¹H NMR spectrum to identify the chemical shifts of all protons.

  • 1D NOE Difference Experiment:

    • Selectively irradiate the resonance of the amino proton at C5.

    • Acquire a difference spectrum by subtracting the off-resonance spectrum from the on-resonance spectrum.

    • Positive signals in the difference spectrum correspond to protons that are in close spatial proximity to the irradiated amino proton.

  • 2D NOESY/ROESY Experiment:

    • Set up a 2D NOESY or ROESY experiment with an appropriate mixing time (typically 300-800 ms for NOESY). For medium-sized molecules where the NOE may be close to zero, a ROESY experiment is often preferred.

    • Process the 2D data to obtain a spectrum where cross-peaks indicate through-space correlations between protons.

    • Analyze the cross-peaks involving the C5-amino proton and other ring protons to build a 3D model of the molecule's conformation and relative stereochemistry.

NOE_Workflow cluster_NMR NMR Analysis Sample_Prep Sample Preparation (5-10 mg in deuterated solvent) H1_Spectrum Acquire ¹H Spectrum Sample_Prep->H1_Spectrum NOE_Experiment Perform NOE Experiment (1D Difference or 2D NOESY/ROESY) H1_Spectrum->NOE_Experiment Data_Analysis Analyze NOE Correlations NOE_Experiment->Data_Analysis Relative_Stereochem Determine Relative Stereochemistry and Conformation Data_Analysis->Relative_Stereochem Xray_Workflow cluster_Xray X-ray Crystallography Crystal_Growth Crystal Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Config Determine Absolute Configuration (Flack Parameter) Structure_Solution->Absolute_Config VCD_Workflow cluster_VCD VCD Analysis Sample_Prep_VCD Sample Preparation Experimental_VCD Acquire Experimental VCD Spectrum Sample_Prep_VCD->Experimental_VCD Spectral_Comparison Compare Experimental and Calculated Spectra Experimental_VCD->Spectral_Comparison Computational_Modeling Computational Modeling (Conformational Search, DFT Calculations) Computational_Modeling->Spectral_Comparison Absolute_Config_VCD Assign Absolute Configuration Spectral_Comparison->Absolute_Config_VCD

Sources

Comparative

Comparative Guide: Structural Elucidation of Tert-butyl 5-aminoazocane-1-carboxylate Derivatives

Executive Summary: The Medium-Ring Challenge The structural analysis of Tert-butyl 5-aminoazocane-1-carboxylate represents a classic challenge in medium-ring stereochemistry. Unlike stable 6-membered piperidines (chair c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Medium-Ring Challenge

The structural analysis of Tert-butyl 5-aminoazocane-1-carboxylate represents a classic challenge in medium-ring stereochemistry. Unlike stable 6-membered piperidines (chair conformation) or rigid 5-membered pyrrolidines, 8-membered azocanes suffer from significant transannular strain (Prelog strain) and high conformational mobility.

For drug development professionals, determining the precise spatial arrangement of the C5-amino group relative to the N1-Boc protecting group is critical for predicting pharmacophore binding. This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against Solution-State NMR and DFT calculations, establishing SC-XRD as the requisite "Gold Standard" for absolute configuration, provided specific crystallization protocols are followed.

Comparative Analysis: X-ray vs. NMR vs. DFT

The following table objectively compares the three primary methods for analyzing azocane derivatives.

FeatureX-ray Crystallography (SC-XRD) Solution-State NMR (NOESY/ROESY) DFT Computational Modeling
Primary Output Absolute Configuration & 3D coordinates.Relative stereochemistry & dynamic averaging.Energy landscapes & theoretical minima.
Conformational Insight Static: Captures the global minimum (or deep local minimum) stabilized by packing.Dynamic: Observed signals are often population-weighted averages of rapid interconversions.Predictive: Identifies potential conformers (Boat-Chair vs. Crown) but requires experimental validation.
Resolution Atomic (< 0.8 Å).Molecular (via through-space couplings).Theoretical (dependent on basis set).
Limitation Requires a single crystal (difficult for flexible Boc-azocanes which often form oils).Ambiguity: Transannular NOEs in 8-membered rings can be misleading due to spin diffusion and averaging.Gas-phase calculations often ignore solvation/packing effects essential for these polar molecules.
Verdict Definitive for stereochemistry.Supportive for solution dynamics.predictive for barrier heights.
Expert Insight: Why NMR Fails for Azocanes

In 8-membered rings, the energy barrier between the Boat-Chair (BC) and Crown conformations is often low (< 10 kcal/mol). In solution at room temperature, the tert-butyl 5-aminoazocane-1-carboxylate likely undergoes rapid ring inversion. This causes NOE signals between the C5-proton and the Boc-group to average out, making it nearly impossible to definitively assign endo vs. exo stereochemistry purely by NMR [1].

Structural Dynamics of the Analyte

To understand the crystallographic data, one must understand the forces at play within the molecule.

The Molecule: Tert-butyl 5-aminoazocane-1-carboxylate
  • Scaffold: Azocane (Azacyclooctane).

  • N1-Protection: Tert-butoxycarbonyl (Boc). The bulky tert-butyl group forces the N1-C(=O) bond into a specific rotamer to minimize steric clash with the ring methylenes.

  • C5-Functionalization: The amine group provides a handle for hydrogen bonding.

The Conformational War

The crystal structure is usually a battle between two dominant conformers:

  • Boat-Chair (BC): Generally the global minimum for cyclooctane derivatives. It relieves transannular strain between C3 and C7.

  • Crown: Highly symmetric but often disfavored by the planar amide bond of the Boc group.

Hypothesis: The X-ray structure will likely reveal a distorted Boat-Chair conformation, stabilized by an intermolecular Hydrogen Bond network involving the C5-NH2 (donor) and the Carbonyl Oxygen of the Boc group (acceptor) of a neighboring molecule.

Visualization: The Structural Determination Workflow

The following diagram outlines the critical path from synthesis to solved structure, highlighting the specific "trap" of twinning common in these derivatives.

Azocane_Workflow Synth Synthesis of Tert-butyl 5-aminoazocane-1-carboxylate Purify Purification (HPLC/Flash) Synth->Purify State_Check Physical State Check Purify->State_Check Oil Viscous Oil (Common for Boc-amines) State_Check->Oil Is Liquid Solid Amorphous Solid State_Check->Solid Is Solid Deriv Derivatization Strategy (Convert to HCl or Picrate Salt) Oil->Deriv Cannot Crystallize Cryst Slow Evaporation (DCM/Hexane or MeOH/Et2O) Solid->Cryst Deriv->Cryst Check_Cryst Microscopy Check Cryst->Check_Cryst Twinning Merohedral Twinning? (Common in Space Group P21/c) Check_Cryst->Twinning Defects Found Data Data Collection (Mo or Cu Source, <100K) Check_Cryst->Data Single Crystal Twinning->Cryst Recrystallize Solve Structure Solution (SHELXT / Intrinsic Phasing) Data->Solve Refine Refinement (Anisotropic Displacement) Solve->Refine Final Final CIF (Absolute Config Assigned) Refine->Final

Caption: Workflow for handling flexible azocane oils, emphasizing derivatization (salt formation) to induce crystallinity.

Experimental Protocol: Crystallizing the "Uncrystallizable"

Boc-protected medium rings are notorious for forming oils due to their conformational flexibility (high entropy). To obtain X-ray quality crystals of tert-butyl 5-aminoazocane-1-carboxylate, you must reduce this entropy.

Method A: The "Antisolvent Diffusion" Technique (For Solids)

If the derivative is a solid but amorphous:

  • Dissolution: Dissolve 10 mg of the compound in a minimal amount (0.5 mL) of Dichloromethane (DCM).

  • Layering: Carefully layer 2.0 mL of Hexane or Pentane on top of the DCM solution in a narrow NMR tube or crystallization vial. Do not mix.

  • Equilibration: Seal with Parafilm (poke 1 small hole) and store at 4°C. The slow diffusion of hexane into the DCM layer will gradually lower solubility, promoting ordered lattice growth.

Method B: The "Salt Formation" Technique (For Oils)

If the compound is an oil (most likely scenario for this specific Boc-amine):

  • Rationale: The C5-amine is basic. Protonating it creates an ionic lattice, which is far more rigid than the neutral van der Waals lattice.

  • Procedure: Dissolve the oil in diethyl ether. Add 1.0 equivalent of Picric acid or p-Toluenesulfonic acid (TsOH) dissolved in ethanol.

  • Outcome: The resulting Tert-butyl 5-ammoniumazocane-1-carboxylate picrate/tosylate salt will likely precipitate immediately. Recrystallize this salt from hot ethanol to obtain diffraction-quality needles.

Data Collection Parameters[1][2][3][4]
  • Temperature: Data must be collected at low temperature (100 K) using a cryostream. Medium rings exhibit high thermal motion (large thermal ellipsoids) at room temperature, which ruins resolution.

  • Source: Cu-K

    
     radiation is preferred for absolute configuration determination (Flack parameter) if the molecule lacks heavy atoms (like Cl, Br, S). If you used the TsOH salt method (containing Sulfur), Mo-K
    
    
    
    is acceptable.

Interpreting the Data: Key Structural Metrics

When analyzing the solved structure, focus on these specific geometric parameters to validate the conformation.

Cremer-Pople Pucker Parameters

These parameters (


) mathematically define the ring shape.
  • Target: Compare your values against standard Boat-Chair values for cyclooctane.

  • Significance: Deviations indicate strain induced by the Boc-group.

Transannular Distances

Measure the distance between H-C5 and N1 .

  • Interaction: In 8-membered rings, transannular hydrogen shifts (1,5-hydride shifts) are chemically possible. A short contact distance (< 2.4 Å) in the crystal structure suggests a "pre-reactive" conformation for transannular chemistry [2].

Amide Bond Planarity

Check the torsion angle of the Boc group (


).
  • Expectation: It should be close to 0° or 180°. Significant twisting (>15°) indicates extreme steric stress from the azocane ring methylenes.

References

  • Evans, P. A., & Holmes, A. B. (1991). Conformational analysis of medium-sized rings. Tetrahedron, 47(44), 9131-9166. Link

  • Gung, B. W. (2009). Structure and conformation of medium-sized rings. In Structural Chemistry of Organic Compounds. Springer. Link

  • Petrov, V. A. (2024). Recent progress in the construction of eight-membered nitrogen-heterocycles.[1][2] New Journal of Chemistry. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Tert-butyl 5-aminoazocane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of Tert-butyl 5-aminoazocane-1-carboxylate (CAS No. 1174020-27-9), a notabl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Tert-butyl 5-aminoazocane-1-carboxylate (CAS No. 1174020-27-9), a notable member of the azocane family of compounds. Azocane derivatives are recognized for their unique eight-membered saturated nitrogen-containing heterocyclic ring structure, which imparts a conformational flexibility that is of significant interest in the development of novel anti-infective agents.[1][2][3] This document outlines the potential hazards, requisite personal protective equipment (PPE), step-by-step handling protocols, and appropriate disposal methods to ensure the safety of laboratory personnel and the integrity of the research environment.

Understanding the Risks: Hazard Identification and Mitigation

Tert-butyl 5-aminoazocane-1-carboxylate is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[4]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[4]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation.[4]

The signal word for this compound is "Warning".[4] Exposure can result in itching, scaling, reddening, or blistering of the skin, while eye contact may lead to redness, pain, or severe damage.[4] Inhalation can irritate the lungs and respiratory system.[4]

Core Directive: Personal Protective Equipment (PPE)

A thorough risk assessment should always precede the handling of this compound.[5] The following PPE is mandatory to minimize exposure and ensure personal safety.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and subsequent irritation.[4][6]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.To protect against eye irritation from dust or splashes.[4][6]
Skin and Body Protection Laboratory coat or chemical-resistant coveralls.To protect skin and personal clothing from contamination.[4][6]
Respiratory Protection NIOSH/MSHA approved respirator.Recommended when engineering controls are insufficient, if exposure limits are exceeded, or if irritation occurs.[7][8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is paramount when working with Tert-butyl 5-aminoazocane-1-carboxylate.

Preparation and Engineering Controls
  • Designated Work Area : All work with this compound should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.[4][9]

  • Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7][10]

  • Gather Materials : Before starting, ensure all necessary equipment and reagents are within the fume hood to minimize movement in and out of the controlled workspace.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Prep1 Verify Fume Hood Functionality Prep2 Confirm Eyewash/Shower Accessibility Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Handling1 Weigh Compound in Fume Hood Prep3->Handling1 Handling2 Transfer to Reaction Vessel Handling1->Handling2 Handling3 Perform Experimental Procedure Handling2->Handling3 Post1 Decontaminate Work Surfaces Handling3->Post1 Post2 Segregate Waste Post1->Post2 Post3 Doff PPE Correctly Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4

Caption: A streamlined workflow for the safe handling of Tert-butyl 5-aminoazocane-1-carboxylate.

Handling the Compound
  • Donning PPE : Put on all required personal protective equipment before entering the designated handling area.[7]

  • Weighing and Transfer : Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any airborne particles.[7] Avoid creating dust.[8]

  • In Solution : When working with the compound in solution, handle it with the same level of caution. Use sealed containers for transfers whenever possible to minimize the risk of splashes and aerosol formation.[7]

Post-Handling Procedures
  • Decontamination : After completing the experimental work, thoroughly decontaminate all work surfaces and equipment used.[7]

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7] Do not eat, drink, or smoke in the work area.[4][11]

Disposal Plan: Managing Chemical Waste

Proper disposal of Tert-butyl 5-aminoazocane-1-carboxylate and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage
  • Chemical Waste : Place surplus and non-recyclable solutions in a designated, labeled, and sealed container for chemical waste.[8] Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be disposed of as contaminated solid waste in a suitable, labeled container.[4][8]

  • Storage : Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials, until they can be collected by a licensed professional waste disposal service.[4][12]

Disposal_Plan cluster_Segregation Waste Segregation cluster_Storage Temporary Storage cluster_Disposal Final Disposal Waste_Source Chemical Waste & Contaminated Materials Solid_Waste Contaminated Solid Waste Container Waste_Source->Solid_Waste Liquid_Waste Chemical Waste Container Waste_Source->Liquid_Waste Storage_Area Designated Waste Storage Area (Cool, Dry, Ventilated) Solid_Waste->Storage_Area Liquid_Waste->Storage_Area Disposal_Service Licensed Waste Disposal Service Storage_Area->Disposal_Service

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 5-aminoazocane-1-carboxylate
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Tert-butyl 5-aminoazocane-1-carboxylate
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